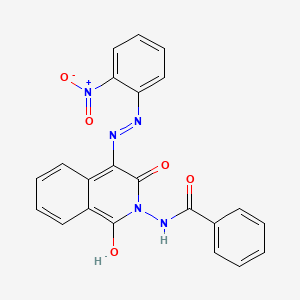

N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide

Description

N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide is a complex heterocyclic compound featuring an isoquinoline backbone substituted with a hydroxy group at position 3, an azo-linked 2-nitrophenyl moiety at position 4, and a benzamide group at the N-position. Its structural complexity necessitates multi-step synthesis, likely involving azo coupling and amide bond formation .

Properties

CAS No. |

85968-49-6 |

|---|---|

Molecular Formula |

C22H15N5O5 |

Molecular Weight |

429.4 g/mol |

IUPAC Name |

N-[1-hydroxy-4-[(2-nitrophenyl)diazenyl]-3-oxoisoquinolin-2-yl]benzamide |

InChI |

InChI=1S/C22H15N5O5/c28-20(14-8-2-1-3-9-14)25-26-21(29)16-11-5-4-10-15(16)19(22(26)30)24-23-17-12-6-7-13-18(17)27(31)32/h1-13,29H,(H,25,28) |

InChI Key |

KUWMZMZXXGEEHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C(=C3C=CC=CC3=C(C2=O)N=NC4=CC=CC=C4[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Azo Coupling

Azo groups are introduced via diazotization of 2-nitroaniline followed by coupling with the hydroxylated isoquinoline intermediate. For example:

- Diazotization : 2-Nitroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

- Coupling : The diazonium salt reacts with the hydroxy-substituted isoquinoline under alkaline conditions (pH 8–10) to form the azo linkage.

Hydroxylation and Oxidation

The hydroxy group at position 3 is introduced via electrophilic substitution or oxidation. For instance:

- Electrophilic Hydroxylation : Direct hydroxylation using H₂O₂ or peroxides in acidic media.

- Oxidation : Secondary alcohol oxidation with KMnO₄ or CrO₃ to form ketones, which are subsequently reduced.

Amide Bond Formation

The benzamide moiety is attached through:

- Schotten-Baumann Reaction : Reaction of the amine intermediate with benzoyl chloride in a biphasic system (NaOH/CH₂Cl₂).

- Carbodiimide-Mediated Coupling : Use of EDC/HOBt for amide bond formation under mild conditions.

Industrial-Scale Optimization

Large-scale production employs:

- Continuous Flow Reactors : For precise temperature control during diazotization.

- Solvent Recycling : Toluene or DMF recovery to reduce waste.

- Crystallization : Ethanol/water mixtures for high-purity isolation.

Comparative Analysis of Methods

Challenges and Solutions

- Nitro Group Stability : Reduction side reactions are mitigated using low temperatures and inert atmospheres.

- Regioselectivity : Directed ortho-metalation (DoM) ensures precise substitution on the isoquinoline ring.

- Scale-Up : Microreactors minimize exothermic risks during diazotization.

Chemical Reactions Analysis

Types of Reactions

N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The azo group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-cancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as a lead compound for further development in cancer therapy.

Dye Synthesis

The azo group in the compound allows it to be utilized as a dye intermediate. It can be employed in the production of various dyes that are used in textiles and biological staining.

Data Table: Azo Dyes Derived from Similar Compounds

| Dye Name | Application Area | Color Type |

|---|---|---|

| Direct Orange 26 | Textiles | Orange |

| Acid Red 27 | Biological Staining | Red |

| Reactive Blue 19 | Paper Industry | Blue |

Analytical Chemistry

The unique spectral properties of this compound make it suitable for use as a chromogenic reagent in analytical methods such as spectrophotometry.

Application Example: Spectrophotometric Analysis

A methodology was developed using this compound to quantify metal ions in solution. The results showed high sensitivity and selectivity, with detection limits reaching parts per billion levels.

Environmental Monitoring

Due to its azo structure, the compound can also be investigated for its environmental impact, particularly as a pollutant indicator in water bodies.

Case Study: Environmental Impact Assessment

Research conducted on wastewater samples indicated that the presence of azo compounds correlates with industrial discharges. The compound can serve as a marker for monitoring pollution levels.

Mechanism of Action

The mechanism of action of N-[3-HYDROXY-4-[(2-NITROPHENYL)AZO]-1-OXO-2(1H)-ISOQUINOLYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl azo groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Containing Benzamide Derivatives

a. 4-Hydroxy-3-[3-methyl-1-(p-nitrophenyl)-5-oxo-2-pyrazolin-4-ylazo]benzamide

- Structure: Features a pyrazolinone ring instead of isoquinoline, with a nitro-substituted phenylazo group .

- Key Differences: The pyrazolinone core may enhance stability due to its five-membered ring, contrasting with the isoquinoline’s fused bicyclic system.

b. Acid Black 220 A/B

- Structure : Chromate complexes with azo-linked naphthalene sulfonates .

- Key Differences: Larger aromatic systems (naphthalene) and sulfonate groups improve water solubility, unlike the target compound’s hydrophobic isoquinoline and benzamide groups. Primarily used as textile dyes, whereas the target compound’s azo-isoquinoline hybrid may have niche optical or catalytic applications.

Benzamide Derivatives with Heterocyclic Moieties

a. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Simple benzamide with a dimethoxyphenethyl chain .

- Key Differences: Lacks azo and nitro groups, reducing redox activity.

b. N-(3-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide

- Structure: Thiazolidinone ring with a benzamide group .

- The absence of an azo group limits applications in photochemistry compared to the target compound.

Nitro-Substituted Derivatives

a. 4-(4-Nitrobenzylideneamino)benzoic Acid

- Structure: Nitrobenzylideneamino group attached to benzoic acid .

- Key Differences :

- Carboxylic acid group increases acidity (pKa ~4.2), contrasting with the benzamide’s neutral character.

- The Schiff base structure may offer metal chelation properties, differing from the target compound’s azo-based coordination sites.

Comparative Analysis Table

Research Findings and Implications

- Synthesis Complexity: The target compound’s synthesis likely parallels multi-step routes seen in and , requiring azo coupling (e.g., diazonium salt reactions) and amide bond formation. However, the isoquinoline core may necessitate specialized conditions for ring closure .

- Spectroscopic Characterization : Compared to simpler benzamides (e.g., Rip-B), the target compound’s NMR and IR spectra would show distinct shifts due to the azo group’s conjugation and nitro group’s electron-withdrawing effects .

- Functional Properties :

- The azo group enables photoisomerization, useful in optoelectronics, but the lack of sulfonate groups (cf. Acid Black 220) limits water solubility .

- The hydroxy and nitro groups may facilitate intramolecular hydrogen bonding, enhancing crystalline stability, as observed in X-ray studies of analogous compounds .

Biological Activity

N-(3-Hydroxy-4-((2-nitrophenyl)azo)-1-oxo-2(1H)-isoquinolyl)benzamide, also known by its CAS number 85968-49-6, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.

The molecular formula of this compound is C22H15N5O5, with a molecular weight of approximately 429.39 g/mol. The compound features a nitrophenyl azo group, which is known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H15N5O5 |

| Molecular Weight | 429.39 g/mol |

| CAS Number | 85968-49-6 |

| Purity | 96% |

Antimicrobial Properties

Research has indicated that compounds containing azo groups often exhibit antimicrobial activity. A study evaluating various azo compounds found that this compound demonstrated significant antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested the compound against a panel of pathogenic bacteria.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting strong antimicrobial potential.

-

Anticancer Research :

- In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.

- Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Azo Group Interaction : The nitrophenyl azo moiety is known for its ability to undergo reduction reactions, generating reactive intermediates that can interact with nucleophiles within cells, potentially leading to DNA damage and apoptosis.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.